2-Fluoro-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-2-1-3(11-4)5(7,8)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNSLYVNEPJSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyrimidine derivatives using reagents such as elemental fluorine (F2) or N-fluoropyridinium salts . Another approach involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(trifluoromethyl)pyrimidine often relies on scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the implementation of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 2 and potential leaving groups (e.g., chlorine in related analogs) undergo nucleophilic substitution under mild conditions. Key pathways include:
-
Aromatic Fluorine Replacement : Amines, thiols, and alkoxides displace the fluorine atom, forming C–N, C–S, or C–O bonds. For example, reaction with primary amines yields 2-amino-4-(trifluoromethyl)pyrimidine derivatives .
-
Trifluoromethyl Stability : The CF₃ group at position 4 remains inert under most nucleophilic conditions, preserving its electronic and steric effects .
Table 1 : Representative Nucleophilic Substitutions
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| NH₃ (gas) | 120°C, THF | 2-Amino derivative | 85 |
| NaSMe | DMF, 80°C | 2-Methylthio derivative | 78 |
| KOtBu | EtOH, reflux | 2-Ethoxy derivative | 65 |
Coupling Reactions
The compound participates in cross-coupling reactions to construct complex architectures:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 5 or 6. For instance, coupling with phenylboronic acid forms 5-aryl-2-fluoro-4-(trifluoromethyl)pyrimidine .
-
Buchwald-Hartwig Amination : Direct coupling with amines at position 4 or 5 is facilitated by Pd/Xantphos catalysts .
Table 2 : Catalytic Coupling Examples
| Reaction Type | Catalyst System | Substrate | Product | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo analog | Biaryl derivative | 92 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 4-Chloro analog | 4-Amino derivative | 88 |
Halogen Exchange and Functionalization
Industrial-scale fluorination and chlorination processes are critical for derivative synthesis:
-
Vapor-Phase Fluorination : At >300°C with FeF₃ catalysts, chlorine atoms in precursor compounds (e.g., 2,4-dichloro-5-(trifluoromethyl)pyrimidine) are replaced by fluorine .
-
Electrophilic Chlorination : Controlled chlorination at position 5 or 6 using Cl₂ gas produces polychlorinated intermediates for further functionalization .
Table 3 : Halogen Exchange Conditions
| Starting Material | Reagent | Temperature (°C) | Product | Selectivity (%) |
|---|---|---|---|---|
| 2,4-Dichloro-5-CF₃-pyrimidine | HF/FeF₃ | 320 | 2-Fluoro-4-CF₃-pyrimidine | 86 |
| 2-Fluoro-4-CF₃-pyrimidine | Cl₂ | 250 | 2-Fluoro-5-chloro-4-CF₃-pyrimidine | 64 |
Stability and Reaction Optimization
-
Thermal Stability : Decomposition occurs above 220°C, limiting high-temperature applications .
-
Solvent Effects : Polar aprotic solvents (DMF, THF) enhance substitution rates, while protic solvents favor reduction side reactions .
This reactivity profile positions 2-fluoro-4-(trifluoromethyl)pyrimidine as a cornerstone in fluorinated heterocycle chemistry, enabling tailored syntheses of bioactive molecules. Industrial methodologies emphasize catalytic systems and process optimization to maximize yield and selectivity .
Scientific Research Applications
Agrochemical Applications
One of the primary applications of 2-Fluoro-4-(trifluoromethyl)pyrimidine is in the development of agrochemicals. Its derivatives have been employed as active ingredients in herbicides and fungicides due to their potent biological activities:
- Fungicides : Compounds derived from trifluoromethylpyrimidines have shown significant efficacy against various fungal pathogens. For instance, fluazinam, a well-known fungicide, is synthesized using trifluoromethylpyridine derivatives, demonstrating higher fungicidal activity compared to non-fluorinated counterparts .
- Herbicides : The incorporation of trifluoromethyl groups into pyrimidine structures often enhances herbicidal properties, making them effective for crop protection against weeds .
Pharmaceutical Applications
The pharmaceutical industry has also recognized the potential of this compound as a building block for drug development:
- Antiviral and Antitumor Agents : Research indicates that approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring trifluoromethyl groups. Several compounds containing the TFMP structure are currently undergoing clinical trials for antiviral and antitumor applications . Notably, five TFMP-containing drugs have received market approval, highlighting their therapeutic potential.
- Drug Design : The unique electronic properties imparted by the trifluoromethyl group can enhance the pharmacokinetic profiles of drugs, leading to improved efficacy and reduced toxicity .
Case Study: Fluazinam
Fluazinam, a fungicide developed from trifluoromethylpyridine derivatives, has been extensively studied for its mode of action against fungal respiration processes. Research demonstrates that its effectiveness surpasses that of traditional fungicides due to its ability to disrupt mitochondrial function in fungi .
Case Study: Clinical Trials of TFMP Derivatives
Recent studies have reported numerous TFMP derivatives in clinical trials aimed at treating various diseases, including cancers and viral infections. These compounds leverage the enhanced bioactivity associated with fluorination, leading to promising therapeutic outcomes .
Summary Table of Applications
| Application Area | Specific Use Cases | Notable Compounds |
|---|---|---|
| Agrochemicals | Fungicides, Herbicides | Fluazinam |
| Pharmaceuticals | Antiviral Agents, Antitumor Agents | Various TFMP derivatives |
| Drug Development | Building blocks for new drugs | Approved TFMP drugs |
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets . In agrochemicals, it disrupts essential biological processes in pests, leading to their elimination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrimidine ring significantly influence solubility, stability, and reactivity. Below is a comparative analysis of select analogs:
Table 1: Key Properties of 2-Fluoro-4-(trifluoromethyl)pyrimidine and Analogs
*Similarity scores (0–1) are based on structural and functional group alignment with the target compound .
Key Observations:
- Electron-Withdrawing Effects : The 2-fluoro and 4-CF₃ groups in the target compound create a strong electron-deficient ring, enhancing electrophilic reactivity compared to 4-methyl (electron-donating -CH₃) analogs .
- Solubility: Amino-substituted derivatives (e.g., 2-Amino-4-(trifluoromethyl)pyrimidine) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s fluorine and CF₃ groups reduce polarity .
- Stability : Chloro analogs (e.g., 4-Chloro-2-(trifluoromethyl)pyrimidine) are more prone to hydrolysis than fluoro derivatives, making the latter preferable in aqueous reaction conditions .
Biological Activity
2-Fluoro-4-(trifluoromethyl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. The incorporation of trifluoromethyl groups significantly enhances the lipophilicity and metabolic stability of compounds, making them promising candidates in drug development. This article reviews the biological activity of this compound, focusing on its antifungal, insecticidal, anticancer properties, and potential mechanisms of action.
The molecular structure of this compound is characterized by the presence of a fluorine atom at position 2 and a trifluoromethyl group at position 4 of the pyrimidine ring. This configuration influences its interaction with biological targets and enhances its pharmacological profile.
Antifungal Activity
Recent studies have shown that derivatives of trifluoromethyl pyrimidines exhibit promising antifungal properties. For instance, a series of compounds were evaluated against various fungal strains, demonstrating significant inhibition rates. Notably:
| Compound | Target Organism | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5l | B. cinerea | 100 |
| 5v | S. sclerotiorum | 82.73 |
These results indicate that certain derivatives of this compound can match or exceed the efficacy of established antifungal agents like tebuconazole .
Insecticidal Activity
The same class of compounds has also been investigated for insecticidal properties. The synthesized trifluoromethyl pyrimidines were tested against various insect pests, showing effective results that suggest their potential use in agricultural applications .
Anticancer Activity
The anticancer activity of pyrimidine derivatives is another area where this compound has shown promise. Several studies have reported on the cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.82 |
| HeLa | 4.33 |
| MCF-7 | 3.22 |
These values indicate that some derivatives possess stronger inhibitory effects than established chemotherapeutics like Golvatinib, suggesting a potential role in cancer treatment .
The mechanisms underlying the biological activities of this compound derivatives are still being elucidated. Molecular docking studies have provided insights into how these compounds interact with specific biological targets, such as kinases involved in cancer progression and enzymes critical for fungal survival . For instance, docking simulations have indicated favorable binding interactions with c-Met kinase, a known target in cancer therapy.
Case Studies
- Antifungal Efficacy : A study evaluated several trifluoromethyl pyrimidines against Botrytis cinerea, revealing that compounds with higher fluorination exhibited increased antifungal activity compared to their non-fluorinated counterparts .
- Anticancer Properties : In vitro assays demonstrated that certain derivatives effectively induced apoptosis in cancer cells through the inhibition of key survival pathways, marking them as candidates for further development in oncology .
Q & A
Q. What are the optimized synthetic routes for 2-fluoro-4-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be achieved via fluorination of precursor pyrimidines. For example:
- Metal-free fluorination using β-CF3-aryl ketones under mild conditions (e.g., HF-pyridine complexes) yields fluorinated pyrimidines with >80% efficiency .
- Halogen-exchange reactions (e.g., Cl → F substitution) in 4-chloro-6-(trifluoromethyl)pyrimidine derivatives using KF or CsF in polar aprotic solvents (DMF, DMSO) at 100–120°C .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) at m/z 166.08 (calculated for C₅H₃F₄N₂O) .
- X-ray Crystallography : Reveals non-aromatic pyrimidine rings and torsional angles (e.g., 84.98° dihedral angle between substituents) critical for bioactive interactions .
Advanced Research Questions
Q. How do fluorinated substituents influence the electronic properties and reactivity of this compound?
Methodological Answer: The CF₃ and F groups act as strong electron-withdrawing substituents:
- Electrophilic Reactivity : The pyrimidine ring becomes electron-deficient, favoring nucleophilic substitution at the 2- and 4-positions. For example, amination with NH₃/EtOH at 80°C replaces fluorine with amine groups .
- Stability : Fluorination reduces hydrolytic degradation; stability studies in pH 7.4 buffer show >90% intact compound after 24h .
- Electronic Effects : DFT calculations indicate a 0.5 eV reduction in HOMO-LUMO gap compared to non-fluorinated analogs, enhancing charge-transfer interactions .
Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?
Methodological Answer: This compound serves as a scaffold for kinase inhibitors due to its ability to:
- Mimic ATP-binding motifs : The pyrimidine core interacts with hinge regions of kinases (e.g., EGFR, VEGFR) via hydrogen bonds .
- Enhance metabolic stability : Fluorine atoms reduce oxidative metabolism; in vitro microsomal assays show t₁/₂ > 6h .
Q. Case Study :
- LY2457546 : A multi-kinase inhibitor incorporating this compound exhibits IC₅₀ = 12 nM against VEGFR2 .
Q. How can researchers address contradictions in reported synthetic yields or purity?
Methodological Answer: Discrepancies often arise from:
- Reagent Quality : Use anhydrous KF/CsF (≥99.5% purity) to avoid side reactions .
- Chromatographic Validation : Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to confirm purity >98% .
- Byproduct Analysis : LC-MS identifies common impurities like dehalogenated intermediates (e.g., 4-(trifluoromethyl)pyrimidine) .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection (splash risk) .
- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation risk) .
- Waste Disposal : Segregate fluorinated waste for incineration by licensed facilities to prevent environmental release .
Q. How can computational modeling guide the design of derivatives for specific targets?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
